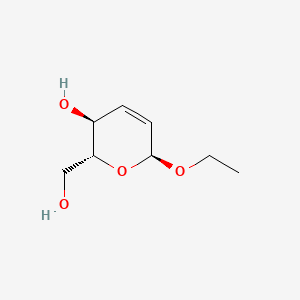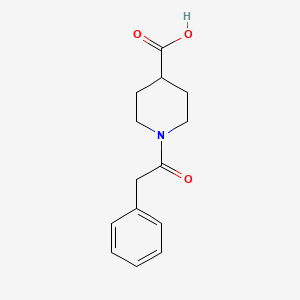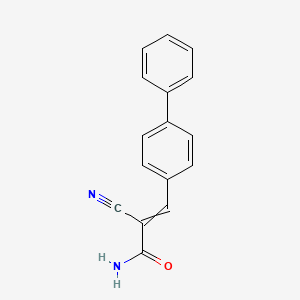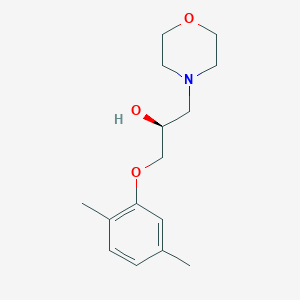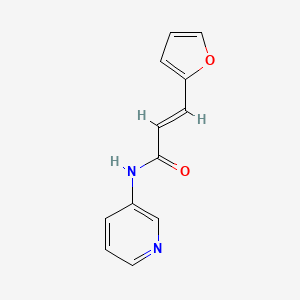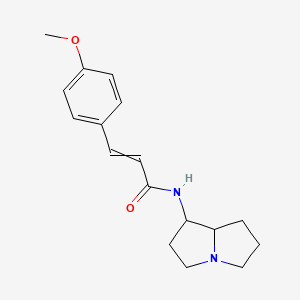![molecular formula C24H21N5O3 B1202957 N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Antitubercular and Antibacterial Applications
N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide and its derivatives have demonstrated potential in antitubercular and antibacterial applications. A study by Deshmukh et al. (2019) involved the synthesis of tetrazoloquinolinyl methoxy phenyl 4-thiazolidinones, which showed notable in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This suggests the compound's role in combating tuberculosis and other bacterial infections (Deshmukh et al., 2019).
Anticancer Properties
The compound and its analogs have been researched for their potential in cancer treatment. Antypenko et al. (2016) found that certain N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, a related group of compounds, exhibited high growth inhibition of human tumor cell lines, particularly against melanoma. This indicates a promising avenue for the development of new anticancer drugs (Antypenko et al., 2016).
Antimicrobial Activities
Various studies have demonstrated the antimicrobial capabilities of derivatives of this compound. Kategaonkar et al. (2010) synthesized ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives, which showed significant antibacterial and antifungal activities (Kategaonkar et al., 2010).
Antidepressant Activity
Xian-yu Sun et al. (2011) conducted a study on 4,5-dihydro-7-alkoxy(phenoxy)-tetrazolo[1,5-a]quinoline derivatives, which were synthesized as potential antidepressant agents. The pharmacological results showed strong activity in animal models, indicating the potential for developing new antidepressant medications (Xian-yu Sun et al., 2011).
Anti-inflammatory and Analgesic Effects
Compounds derived from this compound have been evaluated for their anti-inflammatory and analgesic properties. Rajanarendar et al. (2012) synthesized a series of novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which showed potent anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Propiedades
Fórmula molecular |
C24H21N5O3 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-N-[(7-methyltetrazolo[1,5-a]quinolin-4-yl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H21N5O3/c1-17-9-10-22-18(12-17)13-19(24-25-26-27-29(22)24)14-28(15-21-8-5-11-31-21)23(30)16-32-20-6-3-2-4-7-20/h2-13H,14-16H2,1H3 |
Clave InChI |
DJYCSZBSFTYFEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)CN(CC4=CC=CO4)C(=O)COC5=CC=CC=C5 |
SMILES canónico |
CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)CN(CC4=CC=CO4)C(=O)COC5=CC=CC=C5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


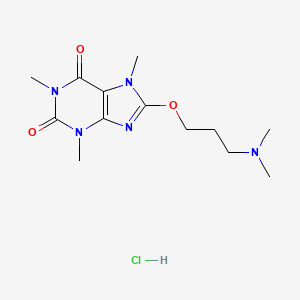
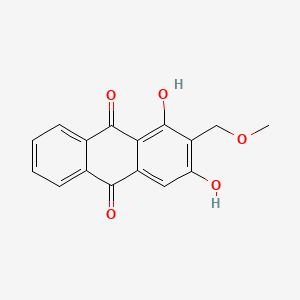
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B1202877.png)
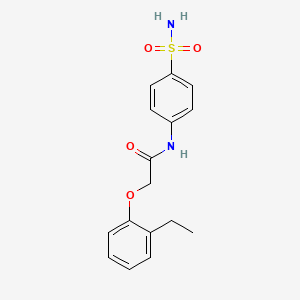
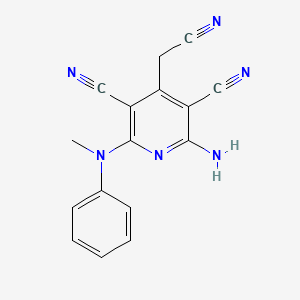
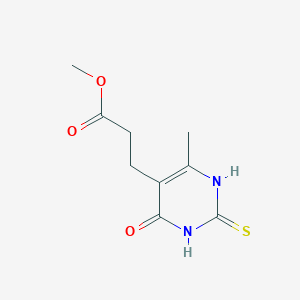
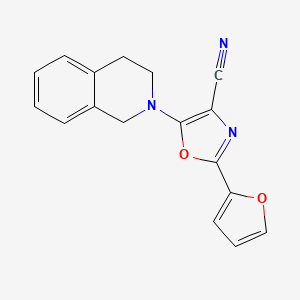
![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)
